6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, making it an interesting scaffold in medicinal chemistry
Preparation Methods
The synthesis of 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available tribromoneopentyl alcohol.
Formation of Spirocyclic Core: The key step involves the formation of the spirocyclic core through a hydroxide-facilitated alkylation reaction.
Industrial Production: Industrial production methods focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The spirocyclic structure allows for unique cycloaddition reactions, which are useful in the synthesis of complex molecules.
Scientific Research Applications
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the design of bioisosteres for aromatic systems.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The spirocyclic core provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane can be compared with other spirocyclic compounds such as:
2-oxa-6-azaspiro[3.3]heptane: This compound is used in the synthesis of antibiotics and has a similar spirocyclic structure.
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds are valuable in drug discovery programs and share the spirocyclic motif.
6-amino-2-thiaspiro[3.3]heptane hydrochloride: This compound is synthesized from similar starting materials and has applications in medicinal chemistry.
Properties
IUPAC Name |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYTIHTBVMVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.